N-(4,7-dimethylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .Scientific Research Applications
Anti-Inflammatory Properties
Inflammation is a complex immune response that plays a crucial role in protecting tissues against disease and infection. Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Notably, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine or morpholine moieties, demonstrated promising results. Specifically:
- Compound 9b : Exhibited excellent COX-2 selectivity (SI = 103.09) and inhibited albumin denaturation significantly .
Amide Synthesis
An easy and practical synthetic procedure for amide synthesis involves coupling amines and carboxylic acids using N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method has been employed for the preparation of amides, including those derived from our compound of interest .
Fluorescent Sensors
The benzo[c][1,2,5]thiadiazole (BTZ) motif, present in our compound, has been extensively studied as an electron donor–acceptor (D–A) system. While it has been explored for photovoltaics and fluorescence sensors, its potential as a visible-light organophotocatalyst remains an interesting avenue for further investigation .
Antibacterial Activity
Hybrid antimicrobials that combine the effects of two or more agents hold promise as antibacterial therapeutics. Researchers have synthesized derivatives combining thiazole and sulfonamide groups, both known for their antibacterial activity. Our compound falls into this category, making it relevant for antimicrobial research .
Mechanism of Action
Target of Action
Similar compounds with thiazole and sulfonamide groups have been known to exhibit antibacterial activity .
Mode of Action
It’s worth noting that similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have shown to display antibacterial activity, suggesting that they may affect pathways related to bacterial growth and survival .
Result of Action
Similar compounds have shown antibacterial activity, suggesting that they may inhibit bacterial growth .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-14-8-9-15(2)20-19(14)23-22(26-20)24-21(25)18-12-10-17(11-13-18)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQACTWJLUMUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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